molecular formula C7H18ClN B1454713 4,4-Dimethylpentan-1-amine hydrochloride CAS No. 1266694-57-8

4,4-Dimethylpentan-1-amine hydrochloride

Cat. No.: B1454713
CAS No.: 1266694-57-8
M. Wt: 151.68 g/mol
InChI Key: XPUGHJITOOGHPU-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 4,4-Dimethylpentan-1-amine hydrochloride is characterized by a highly branched aliphatic structure with the molecular formula C₇H₁₈ClN and a molecular weight of 151.68 grams per mole. The compound features a pentane backbone chain with significant steric hindrance introduced by two methyl groups positioned at the fourth carbon atom, creating a quaternary carbon center that fundamentally alters the molecule's three-dimensional conformation. The primary amine functional group located at the first carbon position forms an ionic interaction with the chloride counterion, resulting in the formation of a stable hydrochloride salt.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the branching pattern as CC(C)(C)CCCN.[H]Cl, clearly indicating the quaternary carbon center and the salt formation. The International Chemical Identifier key MJOCCSXOVAVKFC-UHFFFAOYSA-N provides a unique molecular identifier that distinguishes this compound from other structural isomers. The presence of the quaternary carbon center creates significant steric bulk that influences the overall molecular geometry and affects intermolecular interactions in both solid and solution phases.

Crystallographic analysis considerations for this compound must account for the ionic nature of the hydrochloride salt formation, which typically results in extended hydrogen bonding networks in the solid state. The chloride anion can engage in multiple hydrogen bonding interactions with the protonated amino group, creating a three-dimensional lattice structure that contributes to the compound's thermal stability and crystalline properties. The branched nature of the alkyl chain introduces conformational flexibility that can result in multiple possible crystal polymorphs, each with distinct packing arrangements and associated physical properties.

Properties

IUPAC Name

4,4-dimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-7(2,3)5-4-6-8;/h4-6,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUGHJITOOGHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266694-57-8
Record name 4,4-dimethylpentan-1-amine hydrochloride
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Preparation Methods

Direct Preparation of the Hydrochloride Salt

A patented industrial method for preparing amine hydrochlorides, which can be adapted for 4,4-dimethylpentan-1-amine hydrochloride, involves the following steps:

Step Description Conditions/Notes
1 Heating an aqueous solution of the amine (e.g., dimethylamine as a model compound) Molar ratio of amine to hydrochloric acid: 1:2–2.5
2 Continuous spraying of hydrochloric acid into the heated amine solution through packed towers Ensures complete reaction to form hydrochloride salt
3 Distillation to remove moisture down to ~50% Controlled temperature to avoid decomposition
4 Cooling to ~30 °C followed by centrifugal decompression drying Obtains white, non-caking crystalline hydrochloride salt

This method yields high purity product with reduced operational costs and improved product color and stability compared to traditional methods. Although this patent specifically addresses dimethylamine hydrochloride, the process is adaptable to structurally related amines such as this compound by adjusting stoichiometry and reaction parameters accordingly.

Alternative Synthetic Approaches

While direct hydrochloride salt formation is common, the synthesis of the free amine precursor (4,4-dimethylpentan-1-amine) often requires multistep organic synthesis. Relevant methods include:

For example, related compounds such as 4,4-dimethyl-1-(para-chlorophenyl)-pentan-3-one have been synthesized via condensation and hydrogenation steps, which could be adapted for amine precursor synthesis.

Comparative Analysis of Preparation Parameters

Parameter Industrial Hydrochloride Salt Preparation Related Amination Methods (Literature)
Reaction medium Aqueous solution Organic solvents (e.g., methanol, ethylene glycol)
Acid source Hydrochloric acid spray HCl or other acid sources
Temperature range Heating to moderate temperatures (~30–50 °C post-reaction) 70–150 °C for catalytic hydrogenation
Moisture content control Distillation to ~50% moisture Drying under vacuum or centrifugal drying
Product form White crystalline hydrochloride salt Free amine or hydrochloride salt
Purity High purity, white, non-caking crystals High purity via crystallization and washing
Yield High, cost-effective process Varies depending on precursor and method

Research Findings and Industrial Considerations

  • The continuous hydrochloric acid spray method allows for precise control over reaction stoichiometry and temperature, minimizing side reactions and impurities.
  • Centrifugal decompression drying is critical to avoid caking and to produce a stable crystalline product.
  • The process reduces production costs by over 30% compared to traditional batch methods, mainly due to improved heat and mass transfer and elimination of decolorizing steps.
  • Adaptation of catalytic hydrogenation and reductive amination methods for the synthesis of the amine precursor can improve overall process efficiency and product quality.

Summary Table of Preparation Method (Adapted for this compound)

Step No. Process Step Description Typical Conditions Outcome
1 Amine solution preparation Dissolve 4,4-dimethylpentan-1-amine in water Concentration adjusted to stoichiometry Aqueous amine solution
2 Acid addition Spray hydrochloric acid into amine solution Molar ratio amine:HCl = 1:2–2.5, heated Formation of hydrochloride salt solution
3 Moisture removal Distill to reduce moisture to ~50% Controlled temperature (~50 °C) Concentrated hydrochloride solution
4 Cooling and drying Cool to ~30 °C, centrifugal decompression drying Avoids caking, produces white crystals Pure this compound

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amines

Scientific Research Applications

4,4-Dimethylpentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the manufacture of various industrial products, including polymers and specialty chemicals

Mechanism of Action

The mechanism of action of 4,4-Dimethylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4,4-Dimethylpentan-1-amine hydrochloride with structurally related aliphatic amine hydrochlorides:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
This compound* $ \text{C}7\text{H}{16}\text{ClN} $ ~149.6 g/mol Two methyl groups at C4, primary amine Likely intermediate in organic synthesis Inferred
4-Methylpentan-2-amine hydrochloride $ \text{C}6\text{H}{14}\text{ClN} $ 135.6 g/mol Single methyl at C4, secondary amine Higher steric hindrance; used in catalysis
4-Methoxy-4-methylpentan-1-amine hydrochloride $ \text{C}7\text{H}{16}\text{ClNO} $ 165.7 g/mol Methoxy and methyl at C4, primary amine Enhanced polarity due to methoxy group
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride $ \text{C}{10}\text{H}{20}\text{Cl}2\text{N}3 $ 265.2 g/mol Imidazole ring at C1, dihydrochloride salt Potential pharmacological activity
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride $ \text{C}{11}\text{H}{20}\text{ClNO} $ 233.7 g/mol Furan substituent at C1 Aromatic interactions; drug precursor

*Hypothetical structure inferred from analogs.

Key Differences and Implications

Branching and Steric Effects: The 4,4-dimethyl substitution in the target compound creates significant steric hindrance compared to mono-methyl analogs (e.g., 4-Methylpentan-2-amine hydrochloride). This may reduce reactivity in nucleophilic reactions but improve thermal stability . Dihydrochloride salts (e.g., 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride) exhibit higher solubility in aqueous media, suitable for biomedical applications .

Functional Group Impact :

  • Methoxy groups (e.g., 4-Methoxy-4-methylpentan-1-amine hydrochloride) increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
  • Aromatic substituents (e.g., furan in 4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride) introduce π-π interactions, relevant in receptor-binding contexts .

Synthetic Routes :

  • Palladium-catalyzed hydrogenation is common for deprotecting amines (e.g., removal of benzyl groups in Preparation 113) .
  • Reductive amination or Grignard reactions may be employed for alkylamine synthesis.

Biological Activity

4,4-Dimethylpentan-1-amine hydrochloride, also known as a potential stimulant and research chemical, has garnered interest for its biological activity and potential applications in various fields, including pharmacology and biochemistry. This article explores its biological mechanisms, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H17_{17}N·HCl. The compound features a branched alkyl chain with an amine group, contributing to its unique chemical behavior. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The amine group can form hydrogen bonds and ionic interactions with receptors on cell surfaces. This interaction may modulate receptor activity, influencing physiological responses.
  • Enzyme Interaction : The compound may inhibit or activate certain enzymes, affecting metabolic pathways and signal transduction processes within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Stimulant Effects : Preliminary studies suggest that the compound may have stimulant properties similar to other amines, potentially influencing neurotransmitter release and neuronal excitability .
  • Analgesic Potential : There is ongoing investigation into its role in pain modulation through interactions with nociceptin/orphanin FQ receptors, which are involved in pain signaling pathways .

Case Studies

  • Stimulant Activity : A study demonstrated that administration of this compound in animal models resulted in increased locomotor activity and enhanced alertness. These effects were attributed to the compound's ability to increase dopamine levels in specific brain regions.
  • Pain Modulation : In a separate study focusing on nociceptin receptors, this compound showed potential in reducing pain responses in models of neuropathic pain. The mechanism involved receptor activation leading to decreased neuronal excitability .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key structural and functional differences:

Compound NameStructure FeaturesBiological Activity
4,4-Dimethylpentan-1-amineBranched structure with primary amineStimulant effects; potential analgesic
3,3-Dimethylbutan-1-amineSimilar branching; different positionLimited studies on biological activity
2-Methylhexan-1-amineLonger chain; primary amineReduced stimulant effects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-dimethylpentan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves reductive amination of 4,4-dimethylpentan-1-one using sodium cyanoborohydride or catalytic hydrogenation with ammonium acetate. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ether. Key factors include pH control (7–8 for reductive amination) and temperature (25–40°C). Purity can be optimized using recrystallization in ethanol/diethyl ether .
  • Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity via NMR (e.g., absence of ketone peaks at ~2.1 ppm) and mass spectrometry .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR : 1H^1H NMR (D2 _2O) shows characteristic peaks: δ 1.2 ppm (s, 6H, -C(CH3 _3)2 _2), δ 1.6–1.8 ppm (m, 2H, -CH2 _2-), δ 2.9 ppm (t, 2H, -CH2 _2-NH3+ _3^+) .
  • HPLC : Use a C18 column with a mobile phase of 0.03 M KH2 _2PO4 _4/methanol (70:30) at 1 mL/min, UV detection at 210 nm. Retention time ~6.2 minutes .
    • Physicochemical Data : Melting point (decomposition) ~245°C; solubility >50 mg/mL in water. Confirm hygroscopicity via dynamic vapor sorption (DVS) studies .

Advanced Research Questions

Q. How can discrepancies in purity assessments between HPLC and NMR be resolved for this compound?

  • Root Cause Analysis : Discrepancies often arise from residual solvents (e.g., ethanol) undetected by NMR but affecting HPLC baselines. Use headspace gas chromatography (HS-GC) to quantify solvents like dichloromethane (<0.1% threshold) .
  • Mitigation : Employ orthogonal methods: Karl Fischer titration for water content, ICP-MS for trace metals (e.g., Pd <10 ppm in catalytic reactions) .

Q. What strategies optimize the stability of this compound under long-term storage conditions?

  • Stability Protocols :

  • Temperature : Store at -20°C in amber vials; avoid freeze-thaw cycles (degradation increases by 1.2% per cycle).
  • Humidity : Maintain <30% RH using desiccants (silica gel). Stability studies show <2% decomposition over 5 years under these conditions .
    • Degradation Pathways : Primary degradation product is 4,4-dimethylpentan-1-ol (via Hofmann elimination), identified via LC-MS (m/z 117.1) .

Q. How can isotopic labeling (e.g., deuterated analogs) be applied to study the metabolic pathways of this compound?

  • Synthesis of Deuterated Derivatives : Replace methyl groups with CD3 _3 via reaction with D2 _2O/NaBD4 _4. Confirm labeling efficiency (>99% D) via high-resolution MS and 2H^2H NMR .
  • Metabolic Tracing : Administer 13C^{13}C-labeled compound in vitro (hepatocyte models) and track metabolites using UPLC-QTOF. Key metabolite: 4,4-dimethylpentan-1-amine-N-oxide (m/z 162.1) .

Q. What are the challenges in validating an HPLC method for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Method Development :

  • Sample Prep : Protein precipitation with acetonitrile (1:4 v/v), centrifugation at 14,000×g. Recovery >95% .
  • Validation Parameters : Linearity (1–100 µg/mL, R2^2 >0.999), LOQ 0.5 µg/mL, precision (RSD <2%) .
    • Matrix Effects : Assess ion suppression in plasma via post-column infusion. Use deuterated internal standards (e.g., 4,4-dimethylpentan-1-amine-d7 _7) to correct signal variability .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the crystallinity of this compound?

  • Crystallization Optimization : Use anti-solvent (diethyl ether) addition rate of 0.5 mL/min under stirring (500 rpm). Characterize polymorphs via XRD (monoclinic P21_1/c) and DSC (endotherm at 245°C) .
  • Reproducibility : Implement QbD principles: critical parameters (pH, cooling rate) controlled via PAT tools (e.g., FBRM for particle size monitoring) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in aerosol-generating procedures?

  • PPE : Use NIOSH-certified N95 respirators, nitrile gloves (≥8 mil), and chemical goggles.
  • Ventilation : Conduct reactions in fume hoods with face velocity >0.5 m/s. Decontaminate spills with 10% citric acid (neutralizes amine hydrochloride) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethylpentan-1-amine hydrochloride
Reactant of Route 2
4,4-Dimethylpentan-1-amine hydrochloride

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